molecular formula C7H7N5S B13179362 4-Methyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol

4-Methyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13179362
M. Wt: 193.23 g/mol
InChI Key: VWRZVBBBJDQJAZ-UHFFFAOYSA-N
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Description

4-Methyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazole ring fused with a pyridazine ring, along with a thiol group, which contributes to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydrazinopyridazine with methyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the triazole or pyridazine rings.

    Substitution: The hydrogen atoms on the triazole or pyridazine rings can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or organometallic reagents under conditions such as reflux or catalysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has indicated its potential use in developing new therapeutic agents, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Methyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol exerts its effects is often related to its ability to interact with specific molecular targets. For example, the thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole and pyridazine rings may also interact with nucleic acids or other biomolecules, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol: shares similarities with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is its specific combination of the triazole and pyridazine rings with a thiol group. This unique structure imparts distinct reactivity and potential for diverse applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C7H7N5S

Molecular Weight

193.23 g/mol

IUPAC Name

4-methyl-3-pyridazin-4-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C7H7N5S/c1-12-6(10-11-7(12)13)5-2-3-8-9-4-5/h2-4H,1H3,(H,11,13)

InChI Key

VWRZVBBBJDQJAZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)C2=CN=NC=C2

Origin of Product

United States

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